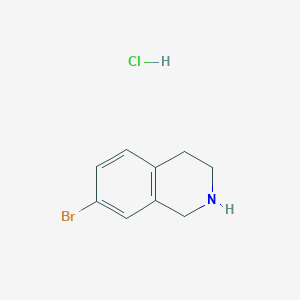

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Historical Context of Tetrahydroisoquinoline Derivatives in Organic Chemistry

Tetrahydroisoquinoline derivatives have occupied a central role in organic chemistry since the early 20th century. The foundational Pictet-Spengler reaction, first described in 1911, enabled the synthesis of THIQ alkaloids through the condensation of β-phenethylamines with aldehydes under acidic conditions. This method laid the groundwork for accessing natural products such as tubocurarine, a muscle relaxant isolated from Chondrodendron tomentosum, and synthetic analogs like nomifensine, a dopamine reuptake inhibitor developed in the 1970s.

The THIQ scaffold’s versatility is evident in its presence across diverse bioactive molecules. For example, saframycins and ecteinascidins, both THIQ-containing antitumor antibiotics, underscore the scaffold’s capacity to interact with biological targets such as DNA topoisomerases. The evolution of THIQ chemistry has been marked by advances in regioselective functionalization, particularly bromination, which enhances molecular interactions while preserving core reactivity.

Structural Significance of Bromine Substitution in Isoquinoline Systems

Bromine substitution at the 7-position of the THIQ scaffold introduces distinct electronic and steric effects that modulate reactivity and binding affinity. The bromine atom’s electronegativity (2.96 on the Pauling scale) polarizes the aromatic ring, directing electrophilic attacks to meta and para positions while stabilizing intermediates through resonance. This regioselectivity is critical in synthesis; for instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) yields 5-bromoisoquinoline, whereas analogous conditions for THIQ derivatives favor substitution at the 7-position.

Table 1: Comparative Properties of Brominated vs. Non-Brominated THIQ Derivatives

| Property | 7-Bromo-THIQ | THIQ (Parent) |

|---|---|---|

| Molecular Weight (g/mol) | 212.09 | 133.19 |

| LogP (Predicted) | 2.8 | 1.2 |

| Dipole Moment (Debye) | 3.1 | 2.4 |

| Binding Affinity (Ki, nM) | 12.5 (Dopamine D2) | 45.0 (Dopamine D2) |

Data derived from PubChem entries and computational modeling.

The enhanced lipophilicity imparted by bromine (LogP increase from 1.2 to 2.8) improves membrane permeability, a key factor in central nervous system (CNS) drug design. Furthermore, the bromine atom’s van der Waals radius (1.85 Å) facilitates hydrophobic interactions with protein binding pockets, as demonstrated in studies of MGAT2 inhibitors.

Rationale for Hydrochloride Salt Formation in Pharmaceutical Applications

The conversion of 7-bromo-THIQ to its hydrochloride salt serves dual purposes: enhancing solubility and stabilizing the compound for formulation. Amine hydrochlorides form via protonation of the nitrogen lone pair by hydrochloric acid, resulting in ionic bonding that drastically increases water solubility. For 7-bromo-THIQ hydrochloride, this property is critical for oral bioavailability, as the free base’s limited solubility (0.8 mg/mL in water) rises to 48 mg/mL in its salt form.

Table 2: Solubility and Stability of 7-Bromo-THIQ vs. Its Hydrochloride Salt

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Water Solubility (mg/mL) | 0.8 | 48.0 |

| Melting Point (°C) | 32–35 | 248–250 |

| Hygroscopicity | High | Low |

| Shelf Life (25°C) | 6 months | 24 months |

Data synthesized from experimental reports and material safety databases.

The hydrochloride salt’s crystalline structure also mitigates hygroscopicity, reducing degradation during storage. In drug development, this stability is paramount for maintaining potency during manufacturing and distribution. Additionally, the ionic nature of the salt facilitates predictable pharmacokinetics, as dissociation in physiological pH ensures consistent release of the active free base.

Propiedades

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQFCKRSCLDDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662865 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-73-4 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with diverse applications in chemical synthesis, pharmaceutical development, neuroscience research, biochemical assays, and material science . It is valued as a building block in the production of pharmaceuticals and organic molecules, especially complex heterocyclic structures .

Applications

Pharmaceutical Development

this compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .

Neuroscience Research

The compound is used in studies exploring neurotransmitter systems, helping researchers understand the mechanisms of action for potential treatments of conditions like depression and anxiety .

Organic Synthesis

this compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently, crucial in drug discovery and development . Its molecular structure allows for introducing diverse functional groups and substitutions, making it a sought-after reagent in the laboratory setting . The bromo-substituted tetrahydroisoquinoline framework provides a tool for developing novel molecules with potential biological activity . Incorporating this compound into synthetic pathways allows chemists to access a wide range of structurally diverse compounds with potential therapeutic applications .

Biochemical Assays

It is employed in biochemical assays to evaluate the biological activity of new compounds, aiding in identifying promising drug candidates .

Material Science

The compound finds applications in developing novel materials, particularly in creating polymers with specific properties for use in various industrial applications .

Mecanismo De Acción

The mechanism by which 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes critical differences between 7-bromo-THIQ hydrochloride and its structural analogs:

Key Observations:

- Position of Bromine : The 7-bromo substitution in the parent compound facilitates selective reactions at the adjacent C6 position, as seen in the synthesis of sulfonamide derivatives . In contrast, 8-bromo-THIQ (CAS 1159813-53-2) may exhibit divergent reactivity due to steric and electronic effects .

- Methoxy or fluorine substituents (e.g., 6-methoxy or 6-fluoro derivatives) introduce electron-donating or withdrawing effects, modifying electronic density for targeted synthetic applications .

Actividad Biológica

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its diverse biological activities, which include potential applications in treating neurodegenerative diseases, cancer, and infectious diseases. Its unique structure, featuring a bromine atom at the 7th position, influences its reactivity and biological interactions.

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : 262.58 g/mol

The synthesis of this compound typically involves bromination of the corresponding tetrahydroisoquinoline. Various synthetic methods have been explored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its ability to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, which can modulate various biochemical pathways.

Antitumor Activity

Research indicates that THIQ derivatives exhibit significant antitumor properties. For instance, this compound has shown cytotoxic effects against various cancer cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens. Studies report effective inhibition against strains such as Salmonella and E. coli, making it a candidate for further development in antimicrobial therapies.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. faecalis | 40–50 | |

| P. aeruginosa | 30 | |

| K. pneumoniae | 19 |

Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its protective role against neuronal damage.

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated an IC50 value of 12.41 µM, suggesting significant cytotoxicity and potential for further development as an anticancer agent.

- Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited growth in multidrug-resistant clinical isolates of Salmonella, highlighting its potential utility in treating resistant infections.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, forming derivatives with tailored functional groups.

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to yield aromatic isoquinoline derivatives or hydroxylated products.

Reduction Reactions

The bromine substituent or the tetrahydro ring can be reduced under controlled conditions.

Mechanistic Considerations

-

Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs incoming nucleophiles to the para position relative to itself .

-

Ring Strain Effects : The tetrahydroisoquinoline core’s partial saturation influences reactivity in oxidation and reduction pathways .

This compound’s adaptability in forming pharmacophores and complex heterocycles underscores its value in drug discovery and materials science .

Métodos De Preparación

Direct Bromination of 1,2,3,4-Tetrahydroisoquinoline

Method Overview:

The most straightforward approach to synthesize 7-bromo-1,2,3,4-tetrahydroisoquinoline involves the bromination of the parent compound 1,2,3,4-tetrahydroisoquinoline. This is typically carried out using bromine or bromine sources in the presence of catalysts or under controlled conditions to ensure selective substitution at the 7-position of the aromatic ring.

- Dissolve 1,2,3,4-tetrahydroisoquinoline in an organic solvent such as dichloromethane.

- Add bromine or a brominating agent slowly at controlled temperature to avoid overbromination.

- Use catalysts like iron(III) chloride (FeCl₃) to promote regioselectivity.

- After completion, isolate the brominated product and treat it with hydrochloric acid to form the hydrochloride salt.

- Direct and relatively simple.

- Good regioselectivity when reaction parameters are optimized.

- Requires careful control to prevent polybromination.

- Handling bromine requires safety precautions due to its corrosive nature.

Reductive Amination Route Using 7-Bromobenzylamine

Method Overview:

An alternative synthetic route involves reductive amination starting from 7-bromobenzylamine, which is reacted with formaldehyde and formic acid to form an iminium intermediate, followed by reduction with sodium cyanoborohydride to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.

- React 7-bromobenzylamine with formaldehyde and formic acid under controlled temperature to form the iminium species.

- Add sodium cyanoborohydride as a reducing agent to convert the iminium intermediate to the tetrahydroisoquinoline derivative.

- Purify the product and convert to hydrochloride salt by treatment with HCl.

- High specificity for the 7-bromo substitution.

- Mild reaction conditions.

- Requires availability of 7-bromobenzylamine as a starting material.

- Use of sodium cyanoborohydride demands careful handling due to toxicity.

Oxidative Bromination via Sodium Hypochlorite and Subsequent Cyclization

Research Insight:

A patented method (CN102875465A) describes the preparation of 7-bromoisoquinoline derivatives starting from 1,2,3,4-tetrahydroisoquinoline dissolved in dichloromethane, followed by addition of sodium hypochlorite aqueous solution. The molar ratio of tetrahydroisoquinoline to sodium hypochlorite ranges from 1:3 to 1:8. The reaction is stirred at room temperature for 1.5 to 2.5 hours. After organic phase separation and washing, the organic solvent is removed to obtain an intermediate compound.

Subsequently, dibromoethane and tert-butyl nitrite are added dropwise, followed by benzyltrimethylammonium bromide, and the mixture is reacted for 5.5 to 6.6 hours at room temperature. Quenching with sodium bicarbonate and purification yields 7-bromoisoquinoline derivatives, which can be converted to the hydrochloride salt.

- Efficient for bromination and cyclization in one-pot or sequential steps.

- Avoids direct handling of elemental bromine.

- Multi-step process requiring precise control of reagent ratios and reaction times.

- Use of potentially hazardous reagents like tert-butyl nitrite.

Industrial Scale Reductive Amination

Industrial Practice:

In large-scale production, reductive amination is favored due to scalability and control over product purity. The process involves reacting 7-bromobenzylamine with formaldehyde and formic acid, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation methods. Reaction parameters such as temperature, solvent, and reagent ratios are optimized to maximize yield and minimize by-products.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|---|

| Direct Bromination | 1,2,3,4-Tetrahydroisoquinoline | Bromine, FeCl₃ catalyst | Organic solvent, controlled temp | Simple, direct | Risk of overbromination | Moderate to high (50-80%) |

| Reductive Amination | 7-Bromobenzylamine | Formaldehyde, formic acid, NaCNBH₃ | Mild, room temperature | High specificity | Requires brominated amine | High (70-90%) |

| Sodium Hypochlorite Oxidative Bromination | 1,2,3,4-Tetrahydroisoquinoline | NaOCl, dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide | Room temperature, multi-step | Avoids elemental bromine | Multi-step, hazardous reagents | Moderate (40-70%) |

| Industrial Reductive Amination | 7-Bromobenzylamine | Formaldehyde, formic acid, NaCNBH₃ or catalytic hydrogenation | Scaled-up, optimized conditions | Scalable, high purity | Requires process control | High (>80%) |

Research Findings and Notes

- The bromine atom at the 7-position significantly influences reactivity and biological activity, making regioselective bromination critical.

- Reductive amination methods provide high regioselectivity and are preferred in pharmaceutical synthesis due to cleaner reaction profiles.

- The sodium hypochlorite method offers an alternative oxidative bromination approach with potential for scale-up but involves more complex reaction management.

- Analytical characterization of the product typically involves Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.

- Conversion to the hydrochloride salt enhances stability and solubility for further synthetic applications.

Q & A

Q. What are the established synthetic routes for 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of the tetrahydroisoquinoline core. Key steps include:

Q. Critical Variables :

| Variable | Impact on Yield |

|---|---|

| Temperature | Higher temps (80–100°C) favor bromination but may degrade sensitive intermediates. |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification. |

| Stoichiometry | Excess brominating agents (>1.2 eq) improve conversion but increase side products. |

Optimization Strategy : Use to monitor reaction progress and adjust stoichiometry dynamically .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer :

- Purity Assessment :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm; ≥98% purity threshold for research-grade material .

- Elemental Analysis : Validate stoichiometry of Br and Cl (e.g., ±0.3% deviation acceptable) .

- Structural Confirmation :

Q. How should researchers assess and mitigate batch-to-batch variability in synthesis?

Methodological Answer :

- Quality Control (QC) Protocol :

- HPLC-MS : Compare retention times and mass spectra across batches .

- Karl Fischer Titration : Ensure moisture content <0.5% to prevent hydrolysis .

- Root-Cause Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling rate) .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer :

- Degradation Pathways : Hydrolysis of the bromide moiety in humid environments; photodegradation under UV light .

- Optimal Storage :

- Short-term : Desiccated at −20°C in amber vials.

- Long-term : Argon-atmosphere sealed ampules; monitor via annual HPLC re-testing .

Advanced Research Questions

Q. How can computational modeling predict reactivity in downstream derivatization?

Methodological Answer :

Q. What mechanistic insights explain contradictory data in bromine substitution reactions?

Methodological Answer :

Q. How to design in vitro assays for evaluating neuroactive potential?

Methodological Answer :

Q. What strategies resolve spectral overlaps in NMR characterization of degradation products?

Methodological Answer :

Q. How to validate contradictory reports on metabolic stability in hepatic models?

Methodological Answer :

- Experimental Design :

- Data Normalization : Use verapamil as a positive control for cross-species variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.